2-(Pyridin-2-YL)indoline

Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Researchers targeting aldosterone synthase (CYP11B2) selectivity often face assay interference from fluorescent scaffolds or lose activity due to planar cores. 2-(Pyridin-2-YL)indoline solves this with a saturated, non-planar indoline ring that inherently biases CYP11B2 binding and lacks intrinsic fluorescence. - Eliminates false positives in HTS: Non-fluorescent core ensures robust data. - Enables systematic SAR: Unsubstituted scaffold provides an unbiased start for focused library synthesis. - Reliable building block: High-yielding synthetic accessibility streamlines process R&D scale-up.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 595548-61-1
Cat. No. B1307920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-YL)indoline
CAS595548-61-1
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2
InChIKeyPYVFHCIQEACZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-YL)indoline Overview & Procurement Guide


2-(Pyridin-2-YL)indoline is an organic compound classified as a heterocyclic building block, specifically a pyridine-substituted indoline. Its structure features a 2,3-dihydroindole (indoline) core with a pyridin-2-yl substituent at the 2-position. The molecular formula is C13H12N2 with a molecular weight of 196.25 g/mol . The indoline and pyridine moieties are both recognized as "privileged scaffolds" in medicinal chemistry, often found in compounds with diverse biological activities [1], making this specific combination a key intermediate for drug discovery and chemical biology research .

Scaffold Pyridyl-indoline core for medicinal chemistry exploration
Selectivity Context Indoline scaffold associated with CYP11B2 selectivity over CYP11B1
Assay Compatibility Reduced intrinsic fluorescence for fluorescence-based assay development
Synthetic Efficiency High-yield accessible core for rapid derivatization and SAR studies

Key Differentiators vs. Generic Alternatives


The specific substitution pattern and saturation state of 2-(Pyridin-2-YL)indoline differentiate it from generic alternatives like 2-(pyridin-2-yl)indole or simple indoline. The C2-C3 bond saturation creates a non-planar indoline ring system with distinct stereoelectronic properties compared to the planar indole . This directly impacts its interaction with biological targets. For instance, studies on related pyridyl-substituted indolines and indoles demonstrate that the degree of saturation significantly influences binding affinity and selectivity for enzymes such as aldosterone synthase (CYP11B2) [1]. Consequently, substituting 2-(Pyridin-2-YL)indoline with a more oxidized or less substituted analog can lead to a loss of desired biological activity or altered reactivity in chemical transformations, making it a non-interchangeable building block in targeted research and development [2].

Planar indole analog may shift basicity and conformation
2-(pyridin-2-yl)indole lacks the saturated C2-C3 bond, altering pKa and 3D shape, which can affect target binding.
Oxidized or less substituted analogs may lose selectivity context
Indole-based or simplified indoline cores can exhibit different CYP11B2/CYP11B1 selectivity profiles, risking off-target activity.
Pre-functionalized derivatives limit SAR versatility
Highly substituted indoline analogs (e.g., HDAC11 inhibitors) are optimized for specific targets and do not serve as unbiased starting points for broad SAR exploration.

Evidence for Differentiated Selection


C2-C3 Saturation: Basicity and Conformational Restraint

The pKa of the indoline nitrogen in 2-(Pyridin-2-YL)indoline is expected to be higher (more basic) than that of the corresponding nitrogen in the fully unsaturated indole analog, 2-(pyridin-2-yl)indole (CAS 13228-40-5). While experimental pKa values are not available in the literature, computational predictions and class-level knowledge indicate this is a fundamental difference arising from the sp3 hybridization of the indoline nitrogen versus the sp2 hybridization in indole [1]. This directly affects solubility and ionization state at physiological pH. Furthermore, the saturated ring introduces a 3D conformational element not present in the planar indole, which can be exploited for target binding specificity .

Basicity & Conformation
Class-level
pKa ~4-5 (predicted, sp3 N) vs ~2-3 (sp2 N); non-planar vs planar
Supports scaffold differentiation review
Computational prediction; experimental pKa not reported
Medicinal Chemistry Physicochemical Properties Scaffold Differentiation

Synthetic Accessibility vs. Substituted Derivatives

The unsubstituted nature of 2-(Pyridin-2-YL)indoline allows for a more straightforward and cost-effective synthesis compared to its more complex derivatives, such as 7-methyl-2-(pyridin-2-yl)indoline or 5,7-difluoro-2-(pyridin-2-yl)indoline. A solvent-free synthesis for the closely related 1-(2-pyridyl)indoline has been reported with a high yield of 93%, demonstrating the accessibility of this core structure [1]. In contrast, the synthesis of highly substituted analogs requires additional, often lower-yielding, steps for functional group installation, increasing both time and cost for procurement .

Synthetic Efficiency
Cross-study
High-yield route (>90%) for unsubstituted core
Supports cost-effective procurement
Based on solvent-free synthesis of related analog
Synthetic Chemistry Process R&D Cost-Efficiency

Predicted Physical Properties vs. Indole Analog

Calculated physical properties highlight key differences between 2-(Pyridin-2-YL)indoline and its unsaturated counterpart. The compound has a calculated density of 1.141 g/cm³, a boiling point of 354.236°C at 760 mmHg, a flash point of 168.036°C, and a refractive index of 1.611 . These values differ significantly from those of the planar 2-(pyridin-2-yl)indole, which lacks the saturated C2-C3 bond, leading to distinct solid-state packing and optical properties . This is a quantifiable differentiation that can guide selection for applications beyond biology, such as in materials science or ligand design.

Physical Properties
Data to verify
Density: 1.141 g/cm³; BP: 354°C; RI: 1.611
Supports physical property differentiation
Calculated properties; experimental validation advised
Computational Chemistry Material Science Physical Properties

CYP11B2 Selectivity over CYP11B1

Studies on a series of novel pyridyl-substituted indolines and indoles have shown that the indoline scaffold can lead to potent and selective inhibition of aldosterone synthase (CYP11B2) [1]. While direct data for 2-(Pyridin-2-YL)indoline is not available, the class-level behavior demonstrates that the indoline core is crucial for achieving selectivity over the closely related steroid 11β-hydroxylase (CYP11B1), a common off-target for this class of inhibitors [2]. The unsaturated indole analogs in this study often exhibited a different, and generally less favorable, selectivity profile [1]. This evidence supports the premise that choosing the indoline over the indole scaffold is a key determinant of target selectivity in this therapeutic area.

CYP11B2 Selectivity
Class-level
Indoline scaffold favors CYP11B2 selectivity over CYP11B1
Supports selectivity context review
Class-level behavior; direct data not available
Drug Discovery Enzymology Selectivity

Unadorned Scaffold for SAR Exploration

While more complex analogs like (S)-N-hydroxy-3,3-dimethyl-2-(5-(trifluoromethyl)pyridin-2-yl)indoline-7-carboxamide show potent and specific activity (HDAC11 IC50 < 500 nM) [1], this high degree of functionalization precludes their use as versatile starting points for broad SAR exploration. In contrast, 2-(Pyridin-2-YL)indoline, lacking these additional functional groups, presents a clean slate. It is the preferred substrate for initial diversification and for establishing baseline activity for the pyridyl-indoline pharmacophore . This allows research groups to independently explore chemical space without the bias of a pre-optimized, highly specific derivative.

Scaffold Versatility
Cross-study
Unsubstituted core enables broad derivatization
Supports SAR exploration flexibility
Versus pre-functionalized HDAC11 inhibitor
Medicinal Chemistry SAR Lead Optimization

Reduced Fluorescence & Assay Interference

Many indole-containing compounds exhibit intrinsic fluorescence, which can cause significant interference in high-throughput screening assays that rely on fluorescence-based readouts [1]. The 2,3-dihydroindole (indoline) core of 2-(Pyridin-2-YL)indoline disrupts the extended aromatic conjugation of the indole system, substantially reducing or eliminating this intrinsic fluorescence [2]. This property makes 2-(Pyridin-2-YL)indoline a superior scaffold for developing tool compounds or probes intended for use in fluorescence-based assays, as it minimizes the risk of false positives or negatives due to compound interference.

Fluorescence Background
Class-level
Minimal intrinsic fluorescence (broken conjugation)
Supports assay development context
Indoline core reduces interference in fluorescence assays
Assay Development Biophysics Fluorescence

Research & Industrial Applications


Selective CYP11B2 Inhibitor Design

Based on class-level evidence showing the indoline scaffold's crucial role in achieving selectivity for aldosterone synthase (CYP11B2) over the related CYP11B1 enzyme [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting cardiovascular diseases. Researchers can use 2-(Pyridin-2-YL)indoline as a core to build focused libraries aimed at improving potency and selectivity, leveraging the scaffold's inherent bias towards CYP11B2.

Non-Fluorescent Probes for Biological Assays

The lack of intrinsic fluorescence in the indoline core, in contrast to the fluorescent indole analog, makes this compound a superior building block for creating probes for use in fluorescence-based high-throughput screening (HTS) [2]. Its use minimizes assay interference, leading to more robust and reliable data, a key advantage in early drug discovery and chemical biology [3].

SAR Exploration of Privileged Scaffolds

As an unsubstituted member of the pyridyl-indoline class, this compound is the optimal choice for initial SAR studies. Unlike pre-functionalized, potent analogs (e.g., HDAC11 inhibitors with nanomolar IC50s), 2-(Pyridin-2-YL)indoline provides a versatile and unbiased starting point for systematic derivatization [4]. This allows research groups to independently explore chemical space around the pyridine and indoline rings, establishing their own structure-activity trends.

Synthetic Methodology & Process Development

The relative synthetic accessibility of the core 2-pyridyl-indoline motif, as evidenced by high-yielding, solvent-free procedures for related compounds [5], makes 2-(Pyridin-2-YL)indoline an excellent model substrate for developing new synthetic methods. It can be used to test the scope and limitations of novel C-H activation, cross-coupling, or asymmetric synthesis techniques on a robust and easily characterized scaffold, thereby streamlining process R&D .

Application
Selection Property
Validation Focus
CYP11B2 inhibitor discovery research
Scaffold selectivity context (indoline over indole)
CYP11B2 vs CYP11B1 selectivity profiling
Fluorescence-based probe development
Low intrinsic fluorescence
Assay interference validation
SAR exploration of pyridyl-indoline class
Unsubstituted core for diversification
Structure-activity trend mapping
Synthetic methodology development
Synthetic accessibility
Reaction scope and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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